molecular formula C21H18Cl2O5 B2436727 3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858751-80-1

3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B2436727
CAS No.: 858751-80-1
M. Wt: 421.27
InChI Key: MYMOHIKUPJUCRA-UHFFFAOYSA-N
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Description

3-{7-[(2,4-Dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid (CAS 858751-80-1) is a synthetic chromen-2-one derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a core chromen-2-one structure substituted with a 2,4-dichlorobenzyl ether moiety and a terminal propanoic acid group, yielding a molecular formula of C21H18Cl2O5 and a molecular weight of 421.27 g/mol . Chromenone-based compounds like this one are frequently investigated as potential inhibitors of enzymatic targets. Specifically, research on structurally similar molecules indicates potential application as Fatty Acid Amide Hydrolase (FAAH) inhibitors . FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a explored pathway for the development of therapeutic agents for conditions such as abdominal, visceral, and pelvic pain . The presence of the dichlorinated benzyl group is a critical feature that can enhance metabolic stability and influence the compound's binding affinity and selectivity for biological targets. The propanoic acid side chain further provides a versatile handle for further chemical modification or for interactions with target proteins. This chemical is provided as a solid and is intended for research applications only. It is not designed, tested, or approved for human therapeutic or veterinary use. Researchers can utilize this compound as a valuable building block in organic synthesis or as a pharmacological tool in the study of inflammatory processes, cancer cell proliferation, and the endocannabinoid system.

Properties

IUPAC Name

3-[7-[(2,4-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2O5/c1-11-15-5-7-18(27-10-13-3-4-14(22)9-17(13)23)12(2)20(15)28-21(26)16(11)6-8-19(24)25/h3-5,7,9H,6,8,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMOHIKUPJUCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Cl)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C19H16Cl2O3 with a molecular weight of 363.2 g/mol. The compound features a chromen-2-one core structure with a 2,4-dichlorobenzyl group that contributes to its biological properties.

PropertyValue
Molecular FormulaC19H16Cl2O3
Molecular Weight363.2 g/mol
IUPAC Name7-[(2,4-dichlorophenyl)methoxy]-4,8-dimethylchromen-2-one
InChI KeyXMYLJFPIJMHAAP-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions that are crucial in various biological pathways:

  • Antioxidant Activity : The compound exhibits significant radical scavenging ability, which is essential for protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies indicate that chromen derivatives can inhibit the growth of several bacterial strains.
  • Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.

Antioxidant Properties

Research has shown that derivatives of chromen compounds possess strong antioxidant capabilities. A study indicated that substituents at specific positions on the chromen structure significantly enhance antioxidant activity compared to standard antioxidants like Trolox .

Antimicrobial Effects

A series of studies have evaluated the antimicrobial efficacy of similar compounds against various pathogens. For instance, chromen derivatives were tested against Staphylococcus aureus and Escherichia coli , showing promising inhibitory effects . The presence of the 2,4-dichlorobenzyl group is hypothesized to play a critical role in enhancing these effects.

Anticancer Activity

In vitro studies have demonstrated that chromen derivatives can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest . The specific compound has been noted for its potential synergistic effects when combined with established chemotherapeutics.

Case Studies

  • Cardioprotective Effects : A study synthesized a series of flavonoids similar to our compound and tested them as cardioprotective agents during doxorubicin therapy. Results indicated improved antioxidant activity and reduced cardiotoxicity .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory and analgesic properties of related compounds. These studies reported significant reductions in inflammation markers following treatment with chromen derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in various diseases. Its structural properties allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that chromen derivatives exhibit significant cytotoxicity against cancer cell lines. For example:

  • MCF-7 (breast cancer) : Studies have shown that similar compounds demonstrate IC50 values lower than 10 µM against MCF-7 cells, indicating promising anticancer activity.

Antimicrobial Properties

Preliminary evaluations suggest that this compound may possess antibacterial and antifungal activities. Further studies are needed to quantify these effects and understand the underlying mechanisms.

Case Studies

  • A study demonstrated the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells.
  • Another investigation highlighted its antimicrobial efficacy against various pathogens, warranting further exploration into its pharmacological potential.

Industrial Applications

In addition to its medicinal uses, the compound is also explored for applications in the development of new materials and chemical processes due to its unique chemical properties.

Summary of Findings

The compound 3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid shows significant promise in medicinal chemistry due to its diverse biological activities:

Key Activities

  • Anticancer : Effective against various cancer cell lines; potential DHFR inhibition.
  • Antimicrobial : Exhibits antibacterial and antifungal properties; requires further quantification.
  • Chemical Synthesis : Valuable as a building block for more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this coumarin-propanoic acid derivative, and how can computational methods guide reaction design?

  • Methodological Answer : The synthesis involves introducing the 2,4-dichlorobenzyloxy group at the 7-position of the coumarin core. Computational tools like quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD's approach combines reaction path searches with experimental validation to optimize yields and minimize side products . Key steps include protecting group strategies for the hydroxyl group and coupling reactions under anhydrous conditions.

Q. How can spectroscopic techniques (NMR, MS, HPLC) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the dichlorobenzyloxy group (δ ~4.8–5.2 ppm for the OCH2_2 signal) and coumarin carbonyl (δ ~160–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C21_{21}H17_{17}Cl2_2O5_5: ~434.04 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity, using acetonitrile/water gradients .

Q. What are the solubility challenges for this compound, and how can formulation strategies address them?

  • Methodological Answer : The propanoic acid moiety enhances hydrophilicity, but the dichlorobenzyl and coumarin groups contribute to lipophilicity. Solubility can be tested in DMSO (for in vitro assays) or buffered saline (pH 7.4). Co-solvents (e.g., PEG-400) or nanoemulsion techniques (CRDC subclass RDF2050104) improve bioavailability for pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values in kinase inhibition assays)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). Standardize protocols using guidelines from occupational health studies (e.g., NJDOH’s exposure controls ). Statistical meta-analysis and dose-response curve validation (e.g., Hill slope consistency) are critical. Replicate studies with independent batches to rule out synthetic impurities .

Q. What computational strategies predict the compound’s reactivity in biological systems (e.g., metabolic stability or protein binding)?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations model interactions with cytochrome P450 enzymes for metabolic profiling. Quantitative structure-property relationship (QSPR) models, trained on datasets like PubChem, predict logP, pKa, and binding affinities . Docking studies (AutoDock Vina) can prioritize target proteins for experimental validation .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Methodological Answer : Apply design of experiments (DoE) principles:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : Identifies optimal parameters (e.g., 60°C, 5 mol% Pd/C, THF/H2_2O).
  • Process Control : Use inline FTIR or Raman spectroscopy to monitor intermediates .

Q. What protocols ensure stability during long-term storage, especially for the acid-sensitive coumarin core?

  • Methodological Answer : Store under inert atmosphere (N2_2) at −20°C in amber vials to prevent photodegradation. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • Modifications : Replace the dichlorobenzyl group with fluorinated analogs to enhance blood-brain barrier penetration.
  • In Silico Screening : Use Schrödinger’s GLIDE or MOE to prioritize derivatives with higher predicted solubility (LogS) and lower toxicity (ADMET Predictor™) .
  • Validation : Synthesize top candidates and test in vitro/in vivo models for comparative efficacy .

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